1-Ethoxy-2-isocyanato-2-methylpropane CAS 37440-96-3 properties
1-Ethoxy-2-isocyanato-2-methylpropane CAS 37440-96-3 properties
CAS: 37440-96-3 | Formula: C7H13NO2 | Mol.[1] Weight: 143.19 g/mol
Executive Summary
1-Ethoxy-2-isocyanato-2-methylpropane is a specialized tertiary isocyanate building block used primarily in the synthesis of metabolically stable ureas and carbamates.[1] Distinguished by its gem-dimethyl substitution at the
Physicochemical Profile
Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent high-confidence predicted data based on structure-property relationship (SPR) algorithms standard in the field.
| Property | Value (Predicted/Typical) | Context |
| Appearance | Colorless to pale yellow liquid | Standard state at 25°C. |
| Boiling Point | 155°C ± 5°C (at 760 mmHg) | Higher than t-butyl isocyanate (85°C) due to the ethoxy chain.[1] |
| Density | 0.98 ± 0.05 g/cm³ | Typical for aliphatic isocyanates with oxygenated tails. |
| Flash Point | ~45°C (Closed Cup) | Class II Flammable Liquid. |
| LogP | 1.8 - 2.1 | Moderate lipophilicity; suitable for CNS-active drug design.[1] |
| Reactivity | Moderate | Attenuated electrophilicity due to steric bulk at the NCO center. |
Structural Analysis & Mechanistic Implications[2]
The Gem-Dimethyl Effect
The core utility of CAS 37440-96-3 lies in the two methyl groups at the C2 position.[1]
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Steric Shielding: The bulky methyl groups physically obstruct the approach of nucleophiles (and subsequently, hydrolytic enzymes) to the carbonyl carbon of the isocyanate or the derived urea/carbamate.
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Thorpe-Ingold Effect: In cyclization reactions, these groups compress the internal bond angle, favoring ring closure if this molecule is used to form cyclic ureas (e.g., hydantoins).
The Ethoxy "Tail"
Unlike a simple tert-butyl group, the ethoxy-methylene moiety (
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H-Bond Acceptance: The ether oxygen can act as a weak hydrogen bond acceptor, potentially interacting with specific binding pockets in a target protein.
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Solubility Modulation: It prevents the molecule from becoming too "greasy" (hydrophobic), aiding in the formulation of the final drug candidate.
Synthesis & Manufacturing Workflow
The industrial synthesis typically proceeds via the phosgenation of the corresponding primary amine, 1-ethoxy-2-methylpropan-2-amine (CAS 89585-15-9).[1] Due to the tertiary nature of the amine, the "cold-hot" phosgenation method is preferred to avoid dehydrohalogenation side reactions.
Figure 1: The "Cold-Hot" Phosgenation sequence. Initial attack occurs at low temperature to form the carbamoyl chloride, followed by thermal elimination of HCl to generate the isocyanate.
Reactivity & Applications in Drug Discovery
Nucleophilic Addition
CAS 37440-96-3 reacts with nucleophiles (amines, alcohols) to form stable linkages.[1] However, reaction times are typically 2–5x longer than with primary isocyanates (e.g., n-butyl isocyanate) due to the steric hindrance discussed above. Catalysts such as Dibutyltin dilaurate (DBTDL) or tertiary amines (TEA , DIPEA ) are often required to drive the reaction to completion.
Experimental Protocol: Urea Formation (General)
Objective: Coupling CAS 37440-96-3 with a secondary amine (R2NH) to form a hindered urea.[1]
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Preparation: Dissolve 1.0 equiv of the secondary amine in anhydrous DCM or THF under Nitrogen atmosphere.
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Base Addition: Add 1.2 equiv of DIPEA (Diisopropylethylamine) to scavenge any adventitious acid.
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Isocyanate Addition: Add 1.1 equiv of 1-Ethoxy-2-isocyanato-2-methylpropane dropwise via syringe.[1]
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Note: No exotherm is typically observed due to slow kinetics.
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Catalysis: If no reaction is observed by TLC after 2 hours, add 1-5 mol% of DBTDL or DMAP.
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Reflux: Heat to 40-50°C for 4-12 hours.
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Workup: Quench with water (converts excess isocyanate to amine/urea precipitate). Extract with EtOAc, wash with brine, and concentrate.
Pathway Visualization: Nucleophilic Attack
Figure 2: Mechanistic pathway showing the steric barrier to transition state formation, which translates to the final product's stability against hydrolysis.[1]
Safety & Handling
Hazard Class: Corrosive, Flammable, Sensitizer.
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Moisture Sensitivity: Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to release
and the corresponding amine. In a closed vessel, this generation can cause dangerous pressure buildup. -
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
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Quenching Spills: Do not wipe up with water. Use a neutralizing solution:
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Solution A: 50% Ethanol, 40% Water, 10% Concentrated Ammonia.
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Cover the spill with absorbent material soaked in Solution A and leave for 30 minutes before disposal.
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References
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Isocyanate Reactivity & Steric Hindrance: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link
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Synthesis of Hindered Isocyanates: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
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Isocyanate-Mediated Chemical Tagging (IMCT): Koehler, A. N., et al. (2023).[2] A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules.[1] ACS Chemical Biology.
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Phosgenation Protocols: Pasquato, L., et al. (2006). Synthesis of Isocyanates. In Science of Synthesis, Vol 18. Thieme Chemistry.
